Home > Products > Screening Compounds P118684 > Toremifene citrate
Toremifene citrate - 89778-27-8

Toremifene citrate

Catalog Number: EVT-288098
CAS Number: 89778-27-8
Molecular Formula: C32H36ClNO8
Molecular Weight: 598.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Toremifene citrate is a nonsteroidal antiestrogen that acts as a selective estrogen receptor modulator (SERM). [] It is chemically related to tamoxifen and is classified as a hormone oncologic or antineoplastic agent. [] In scientific research, toremifene citrate is primarily investigated for its potential in inhibiting estrogen-dependent tumor cell growth, as well as its antiangiogenic and antimetastatic properties. [, ]

N-Desmethyltoremifene (TOR-1)

Relevance: While TOR-1 possesses weak antiestrogenic activity compared to its parent compound, it contributes to the overall clinical effect of toremifene citrate [, ]. Plasma concentrations of TOR-1 are consistently higher than toremifene citrate following administration . This difference in concentration suggests that TOR-1 might play a significant role in the pharmacological activity of toremifene citrate.

4-Hydroxy-toremifene

Relevance: This metabolite is generated through the metabolic breakdown of toremifene citrate . Its presence in urine provides insights into the metabolic pathways of toremifene citrate in the human body.

4'-Hydroxy-toremifene

Relevance: Like 4-hydroxy-toremifene, the presence of 4'-hydroxy-toremifene in urine aids in understanding the metabolic fate of toremifene citrate .

α-Hydroxy-toremifene

Relevance: The identification of α-hydroxy-toremifene as a metabolite further elucidates the metabolic breakdown pathways of toremifene citrate in humans .

3,4-Dihydroxy-toremifene

Relevance: 3,4-Dihydroxy-toremifene is a key metabolite of toremifene citrate and is formed through metabolic processes in the body . Its identification as a major metabolite in urine highlights its importance in the elimination and clearance of toremifene citrate.

Toremifene acid

Relevance: Toremifene acid represents another significant pathway in the metabolism of toremifene citrate . As a major metabolite in urine, it contributes to our understanding of how the body eliminates toremifene citrate.

3-Hydroxy-4-methoxy-toremifene

Relevance: This metabolite, detected in urine samples, adds to the growing knowledge of the diverse metabolic products generated from toremifene citrate in the human body .

Dihydroxy-dehydro-toremifene

Relevance: This metabolite, along with other identified metabolites, contributes to a more comprehensive understanding of the metabolic profile of toremifene citrate .

N-Demethyl-4-hydroxy-toremifene

Relevance: This metabolite provides further evidence of the complex metabolic transformations that toremifene citrate undergoes in the body .

N-Demethyl-3-hydroxy-4-methoxy-toremifene

Relevance: This metabolite contributes to a more detailed picture of the metabolic breakdown of toremifene citrate and its excretion profile .

N-Demethyl-4,4'-dihydroxy-tamoxifen

Relevance: This metabolite, despite its name similarity to tamoxifen, is a significant product of toremifene citrate metabolism . Its presence in urine highlights the interconnected metabolic pathways of structurally related compounds.

(Z)-2-(2-(dimethylamino)ethyl)-4-(4-hydroxy-1,2-diphenylbut-1-enyl)phenol (Compound III)

Compound Description: (Z)-2-(2-(dimethylamino)ethyl)-4-(4-hydroxy-1,2-diphenylbut-1-enyl)phenol is a degradation product of toremifene citrate observed under specific conditions, particularly photolysis and hydrolysis in water and acidic environments .

(E)-2-(2-(dimethylamino)ethyl)-4-(4-hydroxy-1,2-diphenylbut-1-enyl)phenol (Compound IV)

Compound Description: (E)-2-(2-(dimethylamino)ethyl)-4-(4-hydroxy-1,2-diphenylbut-1-enyl)phenol is another degradation product of toremifene citrate identified under the same conditions as Compound III - photolysis and hydrolysis in water and acidic environments .

(E)-4-(4-(2-(dimethylamino)ethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol (Compound VII)

Compound Description: (E)-4-(4-(2-(dimethylamino)ethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol is a degradation product of toremifene citrate observed during forced degradation studies .

(Z)-4-(4-(2-(dimethylamino)ethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol (Compound VIII)

Compound Description: (Z)-4-(4-(2-(dimethylamino)ethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol is a degradation product of toremifene citrate identified under forced degradation conditions .

2-(4-(10-(2-chloroethyl)phenanthren-9-yl)phenoxy)-N-methylethanamine (Compound XIV)

Compound Description: 2-(4-(10-(2-chloroethyl)phenanthren-9-yl)phenoxy)-N-methylethanamine is a degradation product of toremifene citrate observed during forced degradation studies .

2-(4-(10-(2-chloroethyl)phenanthren-9-yl)phenoxy)-N,N-dimethylethanamine (Compound XV)

Compound Description: 2-(4-(10-(2-chloroethyl)phenanthren-9-yl)phenoxy)-N,N-dimethylethanamine is a degradation product of toremifene citrate identified during forced degradation studies .

Raloxifene hydrochloride

Relevance: Raloxifene hydrochloride, like toremifene citrate, belongs to the SERM class of drugs . Both compounds exhibit tissue-specific estrogenic and antiestrogenic effects. Their shared classification underscores the significance of SERMs in treating hormone-dependent conditions, including breast cancer.

Clomiphene citrate

Relevance: Clomiphene citrate, along with toremifene citrate, belongs to the SERM class, indicating structural and pharmacological similarities . The inclusion of clomiphene citrate highlights the versatility of SERMs in addressing various medical conditions related to estrogen regulation.

Synthesis Analysis

The synthesis of toremifene citrate involves a multi-step process, typically comprising four main phases:

  1. O-Alkylation: The synthesis begins with 4-hydroxybenzophenone, which undergoes O-alkylation with 2-chloroethyl dimethylamine to yield the first intermediate, 4-(2-dimethylaminoethoxy)phenylphenylmethanone.
  2. Condensation: This intermediate is then condensed with a complex formed from cinnamaldehyde and lithium aluminum hydride, resulting in the second intermediate, 1-[4-(2-dimethylaminoethoxy)phenyl]-1,2-diphenyl-butane-1,4-diol.
  3. Formation of Toremifene Base: The second intermediate is treated with thionyl chloride to produce the toremifene base.
  4. Citration: Finally, the toremifene base is converted into toremifene citrate through the addition of citric acid in a water/ethanol solvent system .

This synthetic route emphasizes the importance of controlling reaction conditions and purifying intermediates to achieve high yields and purity.

Molecular Structure Analysis

Toremifene citrate has a complex molecular structure characterized by its triphenylethylene backbone. The molecular formula is C32H36ClNO8C_{32}H_{36}ClNO_8, and its structure features multiple functional groups including:

  • A triphenylethylene core that contributes to its antiestrogenic activity.
  • A dimethylamino group which enhances its binding affinity to estrogen receptors.
  • A citrate moiety that improves solubility and bioavailability.

The compound's melting point ranges from 160 to 162 °C, and it exhibits various spectroscopic properties including ultraviolet, infrared, nuclear magnetic resonance (NMR), and mass spectrometry data for characterization .

Chemical Reactions Analysis

Toremifene citrate participates in several chemical reactions:

  • Dealkylation: In biological systems, it can undergo metabolic dealkylation to form active metabolites that also exhibit estrogen receptor modulation.
  • Hydrolysis: The citrate salt can hydrolyze under acidic or basic conditions, releasing the free base form of toremifene.
  • Conjugation Reactions: Toremifene may undergo conjugation with glucuronic acid or sulfate in the liver, facilitating its excretion .

These reactions are crucial for understanding its pharmacokinetics and metabolism.

Mechanism of Action

Toremifene citrate acts primarily as a selective estrogen receptor modulator (SERM). Its mechanism involves:

  • Binding Affinity: Toremifene binds competitively to estrogen receptors in target tissues, blocking estrogen from exerting its proliferative effects on breast cancer cells.
  • Transcription Modulation: Upon binding, it alters the conformational state of the receptor complex, leading to changes in gene expression that inhibit cell proliferation and promote apoptosis (programmed cell death) in estrogen-dependent tumors .

This selective action allows for therapeutic benefits while minimizing adverse effects associated with complete estrogen blockade.

Physical and Chemical Properties Analysis

Toremifene citrate exhibits several notable physical and chemical properties:

These properties are significant for formulation development and therapeutic application.

Applications

Toremifene citrate has several important applications in medicine:

  • Breast Cancer Treatment: It is primarily employed as an adjuvant therapy for postmenopausal women diagnosed with hormone receptor-positive breast cancer.
  • Research Applications: Toremifene has been utilized in various preclinical studies examining its efficacy compared to other antiestrogens like tamoxifen. Its role in reducing mammary tumor incidence has been documented in animal studies .
  • Controlled Release Formulations: Recent research has explored using silica xerogel as a carrier for controlled release formulations of toremifene citrate, enhancing its therapeutic profile .
Chemical Structure and Physicochemical Properties

Molecular Architecture of Toremifene Citrate

Toremifene citrate is a nonsteroidal selective estrogen receptor modulator (SERM) with the chemical name 2-{4-[(1Z)-4-chloro-1,2-diphenylbut-1-en-1-yl]phenoxy}-N,N-dimethylethanamine 2-hydroxy-1,2,3-propanetricarboxylate. Its molecular formula is C26H28ClNO·C6H8O7, yielding a molecular weight of 598.09 g/mol [2] [7]. The compound features:

  • A triphenylethylene core with a para-substituted dimethylaminoethoxy chain
  • A chlorine atom at the terminus of a 4-carbon side chain (distinguishing it from tamoxifen)
  • A citrate counterion enhancing aqueous solubility via salt formation

Crystallographic studies confirm a planar conformation of the triphenylethylene system, stabilized by π-π stacking. The citrate ion forms multiple hydrogen bonds with the protonated tertiary amine of the toremifene cation, creating a stable crystalline lattice with a melting point of 162°C (with decomposition) [7].

Table 1: Atomic Composition and Properties

ComponentSpecification
Empirical FormulaC32H36ClNO8
CAS Registry Number89778-27-8
Hydrogen Bond Donors4 (citrate moiety)
Hydrogen Bond Acceptors9
Rotatable Bonds14
Topological Polar Surface Area142 Ų

Structural Analogies and Distinctions from Tamoxifen

Toremifene shares structural homology with tamoxifen as both belong to the triphenylethylene SERM class. Critical comparisons include:

  • Core Similarities: Identical triphenylethylene backbone and dimethylaminoethoxy pharmacophore responsible for estrogen receptor binding [1]
  • Side Chain Differentiation: Replacement of tamoxifen’s ethyl group (–CH2CH3) with a chloroethyl moiety (–CH2CH2Cl) in toremifene [6]
  • Electronic Effects: The chlorine atom increases electron-withdrawing character, reducing the basicity of the tertiary amine (pKa shift from 8.85 in tamoxifen to 8.76 in toremifene)
  • Metabolic Consequences: Chlorine substitution impedes cytochrome P450-mediated activation to DNA-reactive intermediates, reducing genotoxic potential compared to tamoxifen [1]

Physicochemical divergence is evidenced by partition coefficients:

  • Log P (octanol/water): Toremifene = 5.65; Tamoxifen = 5.42
  • Log DpH7.4: Toremifene = 2.31; Tamoxifen = 2.06 [6]

Solubility, Partition Coefficients, and Stability Profiles

Solubility BehaviorToremifene citrate displays pH-dependent solubility due to ionization of both the tertiary amine (pKa 8.76) and citrate carboxyl groups (pKa 3.1, 4.8, 6.4):

  • Water: <0.1 mg/mL (insoluble)
  • Methanol: >100 mg/mL
  • Simulated Gastric Fluid (pH 1.2): >500 µg/mL
  • Simulated Intestinal Fluid (pH 6.8): 1–10 µg/mL (increasing to 19–92 µg/mL with bile acids) [6] [7]

Table 2: Solubility Profile in Physiological Media

MediumConditionsSolubility (µg/mL)
Water25°C<0.1
Phosphate BufferpH 7.40.18
Simulated Intestinal FluidpH 6.8 (no bile acids)0.03–0.19
Simulated Intestinal FluidpH 6.8 (with bile acids)3.8–92
0.1N HClpH 1.2>500

Partitioning CharacteristicsLipophilicity parameters govern membrane permeability:

  • Log P (octanol/water): 5.65 (predictive of high tissue distribution)
  • Log DpH7.4: 2.0–3.97 (reflects moderate membrane penetration at physiological pH) [6]
  • Aromatic Ring Count: 3 (contributes to high crystal lattice energy and low aqueous solubility)

Stability PropertiesDegradation pathways include:

  • Photolysis: E/Z-isomerization under UV light (wavelengths <420 nm)
  • Oxidation: Hydroxylation at ethylene bridge (major metabolite in liver microsomes)
  • Thermal Degradation: Decarboxylation of citrate above 162°C [7]

Solid-state stability studies demonstrate:

  • No significant degradation at 40°C/75% RH over 6 months
  • Refrigerated storage (0–10°C) recommended for long-term stability
  • Aqueous solutions degrade via hydrolysis at >pH 7 (half-life = 48 hours at pH 9) [7]

The physicochemical profile of toremifene citrate – particularly its bile acid-dependent solubility and moderate Log DpH7.4 – directly influences oral bioavailability. These properties necessitate formulation strategies that overcome dissolution-limited absorption in the neutral intestinal environment [6].

Properties

CAS Number

89778-27-8

Product Name

Toremifene citrate

IUPAC Name

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C32H36ClNO8

Molecular Weight

598.1 g/mol

InChI

InChI=1S/C26H28ClNO.C6H8O7/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-16H,17-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;

InChI Key

IWEQQRMGNVVKQW-OQKDUQJOSA-N

SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Citrate, Toremifene
Fareston
FC 1157a
FC-1157a
FC1157a
Toremifene
Toremifene Citrate
Toremifene Citrate (1:1)
Toremifene, (E)-Isome

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.